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Compound of Interest

Compound Name:
4-Chloro-2-(2-

chlorophenyl)benzoic acid

CAS No.: 1262005-89-9

Cat. No.: B6399554

Get Quote

Executive Summary & Chemical Identity
4-Chloro-2-(2-chlorophenyl)benzoic acid is a sterically hindered, di-halogenated biphenyl

carboxylic acid. In medicinal chemistry and advanced materials science, this compound serves

as a "privileged scaffold." The ortho-substitution pattern forces the two aromatic rings out of

coplanarity, creating a distinct three-dimensional dihedral angle that is highly valuable for fitting

into deep, hydrophobic enzymatic pockets.

Due to historical registry overlaps in chemical vendor databases, this compound is frequently

associated with two distinct CAS numbers. It is critical for procurement and regulatory

documentation to verify the chemical structure via analytical methods rather than relying solely

on the CAS registry[1].
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Property Value

IUPAC Name 2',5-Dichloro-[1,1'-biphenyl]-2-carboxylic acid

Primary CAS Number 1262005-89-9

Alternate CAS Number 1261963-50-1[1]

Molecular Formula C₁₃H₈Cl₂O₂

Molecular Weight 267.11 g/mol

Appearance Off-white to pale yellow crystalline solid

Solubility Profile
Soluble in DMF, DMSO, MeOH; Insoluble in

H₂O

Isotopic Mass Signature [M-H]⁻ at m/z 265, 267, 269 (9:6:1 ratio)

Structural Significance in Drug Design
The architecture of 4-chloro-2-(2-chlorophenyl)benzoic acid is not accidental; it is

engineered for metabolic stability and target specificity.

The Carboxylic Acid Anchor: Acts as a primary hydrogen-bond donor/acceptor and serves as

the primary synthetic handle for downstream amide coupling (e.g., forming complex

peptidomimetics).

Di-Chloro Substitution: The chlorine atoms enhance the lipophilicity (logP) of the molecule,

improving cellular permeability. Furthermore, halogens block metabolically vulnerable

positions on the aromatic rings, preventing rapid oxidative degradation by Cytochrome P450

enzymes.

Pharmaceutical Applications: This specific biphenyl scaffold is a critical active

pharmaceutical ingredient (API) intermediate in the synthesis of selective Factor XIa

inhibitors and other serine protease inhibitors[2][3]. These inhibitors are vital in the

development of next-generation anticoagulants that prevent thrombosis without inducing

severe bleeding liabilities[2].
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Synthetic Methodology: Regioselective Suzuki-
Miyaura Cross-Coupling
The most efficient, field-proven method to construct this biphenyl system is via a palladium-

catalyzed Suzuki-Miyaura cross-coupling between 2-bromo-4-chlorobenzoic acid and 2-

chlorophenylboronic acid[3].

The Causality Behind the Chemistry
Why does this specific pairing work without polymerizing or cross-reacting? The reaction relies

on the fundamental thermodynamic differences in bond dissociation energies (BDE). The C–Br

bond (~68 kcal/mol) is significantly weaker than the C–Cl bond (~81 kcal/mol). During the

catalytic cycle, the Palladium(0) active species undergoes oxidative addition exclusively at the

C–Br bond, leaving the C–Cl bond completely intact for the final product[4].

Because both coupling partners possess bulky ortho-substituents (a carboxylic acid and a

chlorine atom), the transition state during reductive elimination is sterically congested. To

overcome this activation energy barrier, a robust catalyst system (such as Pd₂(dba)₃ with a

bulky electron-rich phosphine ligand like SPhos) and thermal activation (80–100 °C) are

required[5].
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Catalytic cycle of the Suzuki-Miyaura cross-coupling for synthesizing the target biphenyl
scaffold.

Step-by-Step Experimental Protocol
The following protocol is designed as a self-validating system. Each phase includes an

observable checkpoint to ensure the reaction is proceeding correctly.

Reagents Required
Aryl Halide: 2-Bromo-4-chlorobenzoic acid (1.0 eq)

Boronic Acid: 2-Chlorophenylboronic acid (1.2 eq)

Catalyst: Pd₂(dba)₃ (0.02 eq, 2 mol%)[5]

Ligand: SPhos (0.04 eq, 4 mol%)[5]

Base: K₃PO₄ (3.0 eq)[5]

Solvent: 1,4-Dioxane / Deionized Water (10:1 v/v)[5]

Execution Workflow
Step 1: System Degassing (Critical Causality)

Charge a dry Schlenk flask with 2-bromo-4-chlorobenzoic acid, 2-chlorophenylboronic acid,

and K₃PO₄.

Add the 1,4-Dioxane/Water mixture. Causality: Water is strictly necessary to dissolve the

inorganic base and form the reactive [Ar-B(OH)₃]⁻ boronate complex, which accelerates the

transmetalation step.

Sparge the mixture with ultra-pure Argon for 15 minutes. Causality: Dissolved oxygen rapidly

oxidizes Pd(0) to inactive Pd(II) black, terminating the catalytic cycle prematurely.

Step 2: Catalyst Introduction & Thermal Activation 4. Briefly open the flask under a positive flow

of Argon and add Pd₂(dba)₃ and SPhos. 5. Seal the flask and heat the reaction mixture to 90

°C in an oil bath for 12–18 hours. 6. Validation Checkpoint: The solution should transition from
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a dark reddish-purple (Pd₂(dba)₃) to a homogeneous amber/brown solution. The appearance of

a black precipitate indicates catalyst death.

Step 3: Workup & Self-Validating Isolation 7. Cool the reaction to room temperature and filter

through a pad of Celite to remove palladium residues. 8. Concentrate the filtrate under reduced

pressure to remove the 1,4-Dioxane. 9. Dilute the remaining aqueous residue with additional

water and wash with Ethyl Acetate (2x) to extract organic impurities (e.g., homocoupled boronic

acid byproducts). Discard the organic layer. 10. Precipitation Logic: Cool the aqueous layer in

an ice bath and slowly add 1M HCl dropwise until the pH reaches ~2.0. Causality: At basic pH,

the product exists as a highly water-soluble potassium carboxylate salt. Acidification protonates

the carboxylate, drastically dropping its aqueous solubility and forcing the target 4-chloro-2-(2-
chlorophenyl)benzoic acid to crash out of solution as a solid. 11. Isolate the precipitate via

vacuum filtration, wash with cold water, and dry under high vacuum.

Analytical Validation
To confirm the integrity of the synthesized batch, perform LC-MS analysis. Utilizing

Electrospray Ionization in negative mode (ESI-), the spectrum must display a dominant [M-H]⁻

cluster at m/z 265, 267, and 269. The exact 9:6:1 intensity ratio of these peaks serves as

definitive proof of the presence of exactly two chlorine atoms in the final structure, confirming

that the C-Cl bond was successfully preserved during the cross-coupling.

Troubleshooting Common Side Reactions
When scaling this protocol, researchers may encounter specific impurities. Understanding their

origin is key to mitigation:

Protodehalogenation (Formation of 4-chlorobenzoic acid): This occurs if the Pd(II)

intermediate undergoes premature reduction before transmetalation can occur[5]. It is often

caused by trace alcoholic impurities acting as hydride sources. Solution: Ensure all solvents

are strictly alcohol-free and increase the concentration of the boronic acid to outcompete the

side reaction.

Boronic Acid Homocoupling: The formation of 2,2'-dichlorobiphenyl. This is driven by the

presence of trace oxygen which facilitates the oxidative homocoupling of the boronic acid.

Solution: Implement a stricter freeze-pump-thaw degassing protocol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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